molecular formula C16H20FN3O B4294069 (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4294069
M. Wt: 289.35 g/mol
InChI Key: XUMKPICTYBKZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a pyrazolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with propylamine and an appropriate aldehyde under reflux conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and purity.

Chemical Reactions Analysis

(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the propyl chain or the pyrazolone core, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the pyrazolone core to form alcohols.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents, leading to the formation of various substituted derivatives.

Scientific Research Applications

(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific biological pathways makes it a valuable target for medicinal chemistry.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

When compared to similar compounds, (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of a fluorophenyl group and a pyrazolone core. Similar compounds include:

    2-(4-chlorophenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in reactivity and biological activity.

    2-(4-methylphenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: The presence of a methyl group instead of a fluorine atom can affect the compound’s chemical properties and its interactions with biological targets.

    2-(4-bromophenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: The bromophenyl group introduces different steric and electronic effects, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-4-(propyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-3-5-15-14(11-18-10-4-2)16(21)20(19-15)13-8-6-12(17)7-9-13/h6-9,11,19H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKPICTYBKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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